molecular formula C7H14O2 B1220292 Ethyl trimethylacetate CAS No. 3938-95-2

Ethyl trimethylacetate

Cat. No.: B1220292
CAS No.: 3938-95-2
M. Wt: 130.18 g/mol
InChI Key: HHEIMYAXCOIQCJ-UHFFFAOYSA-N
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Preparation Methods

Ethyl trimethylacetate can be synthesized through the esterification of trimethylacetic acid (pivalic acid) with ethanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is as follows:

(CH3)3CCOOH+C2H5OH(CH3)3CCOOC2H5+H2O(CH_3)_3CCOOH + C_2H_5OH \rightarrow (CH_3)_3CCOOC_2H_5 + H_2O (CH3​)3​CCOOH+C2​H5​OH→(CH3​)3​CCOOC2​H5​+H2​O

In industrial settings, the production of this compound involves similar esterification processes, often conducted in large-scale reactors with continuous removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Ethyl trimethylacetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl trimethylacetate is similar to other esters such as ethyl acetate and mthis compound. its unique structure, with three methyl groups attached to the central carbon, imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to ethyl acetate .

Similar Compounds

This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2,2-dimethylpropanoate
Source PubChem
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InChI

InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEIMYAXCOIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4049294
Record name Ethylpivalate
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Molecular Weight

130.18 g/mol
Source PubChem
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CAS No.

3938-95-2
Record name Ethyl pivalate
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Record name Ethyl pivalate
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Record name Ethyl pivalate
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Record name Propanoic acid, 2,2-dimethyl-, ethyl ester
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Record name Ethylpivalate
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Record name Ethyl pivalate
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Record name ETHYL PIVALATE
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Synthesis routes and methods

Procedure details

Absolute ethanol (1035 ml) was added to 306 grams of neopentanoic acid (Exxon) in a flask fitted with a heating mantle and a reflux condenser. To this mixture was slowly added 65 ml of concentrated sulfuric acid (Mallinckrodt). The mixture was then heated under reflux for three hours. Heating was discontinued and the hot mixture was extracted with 4 liters of a 10% sodium carbonate solution. The organic layer which separated was collected and dried overnight with magnesium sulfate. It was then filtered and purified by distillation at atmospheric pressure. A low heat was first applied in order to collect a fraction at a temperature of 73° C. consisting principally of ethanol. When the head temperature began to drop, the heat was raised and a second fraction, consisting of ethyl pivalate was collected from 108°-111° C. This pure ethyl pivalate (yield about 77%) was then dried over magnesium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
306 g
Type
reactant
Reaction Step Three
Quantity
1035 mL
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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